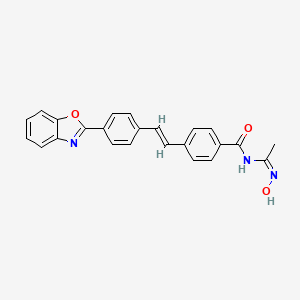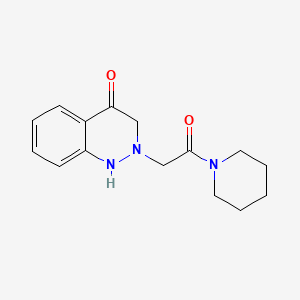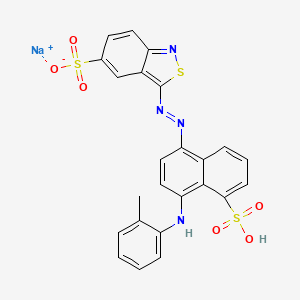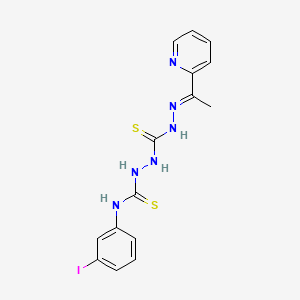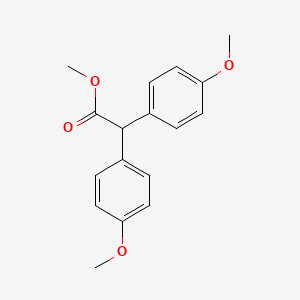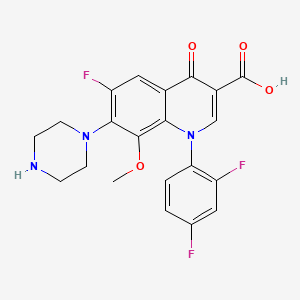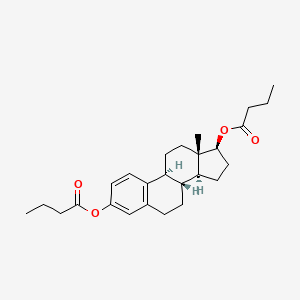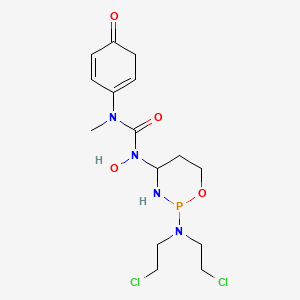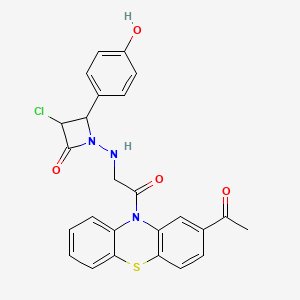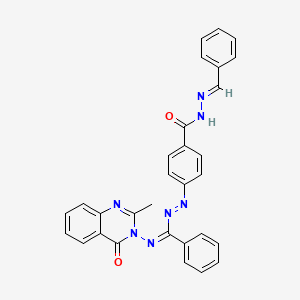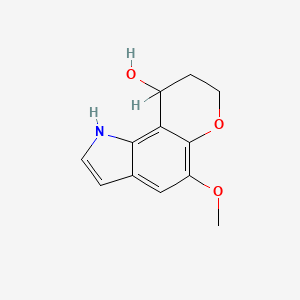
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-hydroxy-3-((2-thienylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrole ring, functionalization of the carboxamide group, and the introduction of the thienylmethyl and hydroxypropyl groups. Common reagents might include thienylmethyl halides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions could target the carboxamide group or other functional groups.
Substitution: Substitution reactions might occur at the pyrrole ring or the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrole-2-carboxamide
- 2,5-Dihydro-1H-pyrrole-3-carboxamide
- N-(2-Hydroxy-3-aminopropyl)-2,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
This compound’s uniqueness might lie in its specific combination of functional groups, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
93798-90-4 |
|---|---|
Molekularformel |
C17H29Cl2N3O2S |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-(thiophen-2-ylmethylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3O2S.2ClH/c1-16(2)8-14(17(3,4)20-16)15(22)19-10-12(21)9-18-11-13-6-5-7-23-13;;/h5-8,12,18,20-21H,9-11H2,1-4H3,(H,19,22);2*1H |
InChI-Schlüssel |
YKVTWEAYAVWLKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCC(CNCC2=CC=CS2)O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



